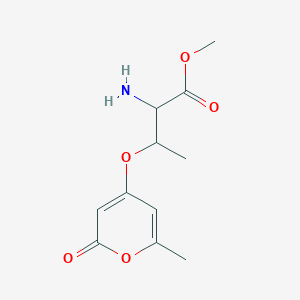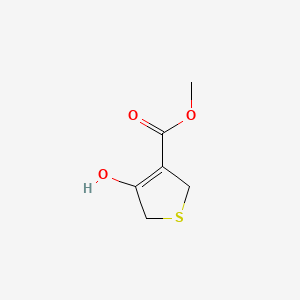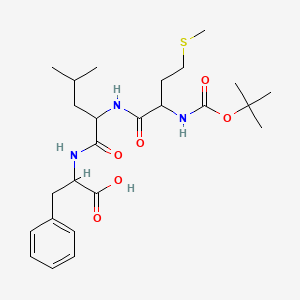
7-Bromo-6-chloroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-chloroquinazolin-4-amine is a heterocyclic compound with the molecular formula C8H5BrClN3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloroquinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,6-dichlorobenzonitrile.
Bromination: The 2,6-dichlorobenzonitrile undergoes regioselective bromination to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate is then subjected to cyclization with hydrazine to form the quinazoline ring system.
The overall yield of this synthetic route is approximately 38-45% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Cyclization Reactions: It can be used as an intermediate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cyclization: Hydrazine is commonly used for cyclization reactions to form the quinazoline ring system.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted quinazoline derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Applications De Recherche Scientifique
7-Bromo-6-chloroquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Chemical Research: It is employed in the development of new synthetic methodologies and the exploration of reaction mechanisms involving heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-chloroquinazolin-4-amine is not fully elucidated. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For example, some quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is implicated in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-6-chloroquinazolin-4(3H)-one: This compound is structurally similar but contains a carbonyl group instead of an amine group.
4,6,7-Substituted Quinazoline Derivatives: These compounds have various substituents at the 4, 6, and 7 positions and exhibit diverse biological activities.
Uniqueness
7-Bromo-6-chloroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and chlorine atoms make it a versatile intermediate for further functionalization and the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C8H5BrClN3 |
|---|---|
Poids moléculaire |
258.50 g/mol |
Nom IUPAC |
7-bromo-6-chloroquinazolin-4-amine |
InChI |
InChI=1S/C8H5BrClN3/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H,(H2,11,12,13) |
Clé InChI |
HMGSJSQTSOHAHT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Br)N=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


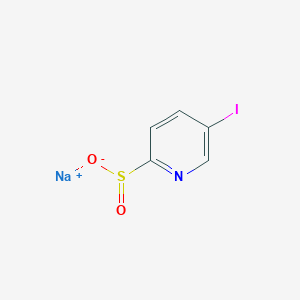
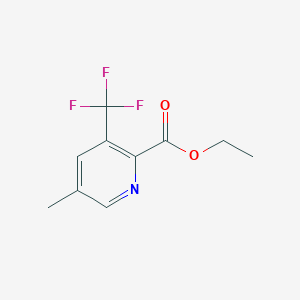
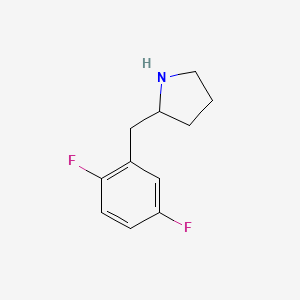
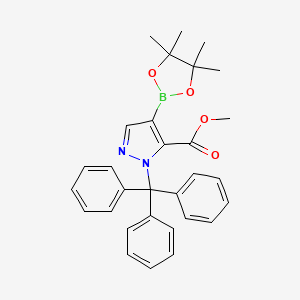
![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
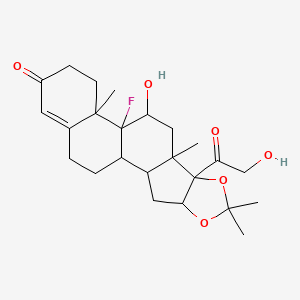
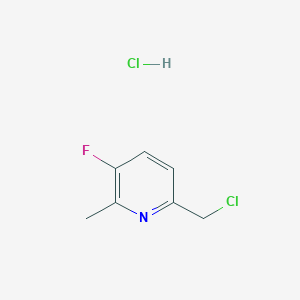
![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)
